Baimuxinal

Description

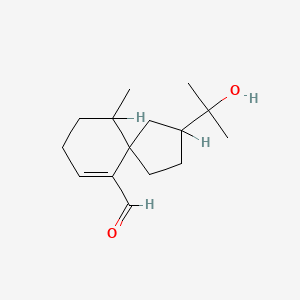

Structure

2D Structure

3D Structure

Properties

CAS No. |

86408-21-1 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

3-(2-hydroxypropan-2-yl)-6-methylspiro[4.5]dec-9-ene-10-carbaldehyde |

InChI |

InChI=1S/C15H24O2/c1-11-5-4-6-13(10-16)15(11)8-7-12(9-15)14(2,3)17/h6,10-12,17H,4-5,7-9H2,1-3H3 |

InChI Key |

OKBGEROEGQDLFK-UHFFFAOYSA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C=O |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C=O |

Synonyms |

baimuxinal |

Origin of Product |

United States |

Methodologies for Isolation and Structural Elucidation of Baimuxinal

Extraction and Isolation Techniques for Sesquiterpenoids from Plant Matrices

Sesquiterpenoids, a class of fifteen-carbon isoprenoid compounds ctdbase.org, are often extracted from plant materials using various methods depending on their volatility and polarity. Common techniques include solvent extraction, hydro-distillation, steam distillation, and supercritical fluid extraction (SFE) google.comgoogle.comtaylors.edu.my.

Solvent extraction involves using appropriate solvents to dissolve the target compounds from the plant matrix. The choice of solvent depends on the polarity of the sesquiterpenoid; for instance, ethanol (B145695) is used for extracting compounds from Aquilaria sinensis mdpi.com. This initial extract is typically a complex mixture containing numerous compounds.

Distillation methods, such as hydro-distillation and steam distillation, are frequently used for isolating volatile and semi-volatile compounds, including many sesquiterpenes and sesquiterpenoids, from plant essential oils google.comnih.govnih.govcites.org. These techniques involve heating the plant material in water or steam, which volatilizes the compounds, followed by condensation to collect the essential oil. While widely used, conventional distillation methods may suffer from drawbacks such as inadequate yields and prolonged extraction times taylors.edu.my.

Supercritical fluid extraction (SFE), often using CO2, presents an alternative that allows extraction at lower temperatures, potentially limiting thermal degradation of sensitive compounds researchgate.net. SFE can offer advantages such as heightened yield rates and expedited extraction durations compared to traditional methods researchgate.net.

Following initial extraction, further isolation and purification steps are necessary to obtain Baimuxinal in a pure form. Chromatographic techniques are indispensable in this stage. Column chromatography, often using stationary phases like silica (B1680970) gel and various solvent systems as mobile phases, is a common method for separating compounds based on their differing affinities for the stationary and mobile phases nih.govscivisionpub.comtandfonline.com. High-speed counter-current chromatography (HSCCC), a liquid-liquid chromatography technique, is also effective for separating compounds with similar structures mdpi.com. Size-exclusion chromatography (SEC) can be applied to achieve complete separation nih.gov.

Detailed research findings on the isolation of this compound from Aquilaria sinensis have been reported. Early studies in the 1980s described the isolation and structure elucidation of this compound from this plant core.ac.ukscivisionpub.commdpi.comnih.govdntb.gov.ua. This compound has also been identified as a component in the essential oil of Aquilaria sinensis obtained through steam distillation mdpi.comgoogle.com.

Advanced Spectroscopic and Diffraction Methods in this compound Structure Determination

Once isolated, the structure of this compound is determined using a suite of advanced spectroscopic and diffraction techniques. These methods provide complementary information about the molecular formula, functional groups, connectivity of atoms, and spatial arrangement of the molecule.

This compound has a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol nih.govcdutcm.edu.cn. Its structure includes a spiro ring system and functional groups such as an aldehyde and a hydroxyl group ontosight.ai.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present and their neighboring environments. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide crucial information about correlations between protons and carbons, allowing for the complete mapping of the molecular skeleton and the assignment of functional groups mdpi.commdpi.com.

While specific detailed NMR data for this compound were not extensively found in the immediate search results, the general application of 1D and 2D NMR in the structural elucidation of sesquiterpenoids from Aquilaria sinensis and other plants is well-documented mdpi.commdpi.comnih.govresearchgate.netresearchgate.net. These studies highlight the use of ¹H and ¹³C NMR, along with COSY and HMBC correlations, to determine the structure and connectivity of complex sesquiterpenes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio of ions with high precision, HRMS can confirm the molecular formula deduced from other analytical data. For this compound (C₁₅H₂₄O₂), HRMS would provide a precise mass measurement that corresponds to the calculated mass of this formula nih.govcdutcm.edu.cn. Studies on related sesquiterpenoids from Aquilaria sinensis demonstrate the use of HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to establish molecular formulas based on observed ion peaks mdpi.comnih.gov.

Infrared (IR) Spectroscopy and Other Vibrational Spectroscopic Techniques

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. For this compound, the presence of hydroxyl (-OH) and aldehyde (-CHO) functional groups would be indicated by characteristic absorption bands in the IR spectrum mdpi.comscivisionpub.comresearchgate.netresearchgate.netresearchgate.net. For example, IR spectra of related compounds have shown absorptions for hydroxyl groups around 3400 cm⁻¹ and carbonyl groups around 1700-1774 cm⁻¹ mdpi.comscivisionpub.comresearchgate.netresearchgate.netresearchgate.net.

X-ray Crystallography for Absolute Configuration Assignment (where applicable)

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.orgnih.govyoutube.com. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, researchers can generate an electron density map from which the positions of atoms and their connectivity can be determined wikipedia.orgnih.govyoutube.com. This method is particularly valuable for confirming the structure determined by NMR and MS and, importantly, for assigning the absolute configuration of chiral centers in a molecule wikipedia.org. While X-ray crystallography provides highly detailed structural information, it requires the compound to form suitable crystals, which is not always possible for all natural products. Studies on other sesquiterpenoids from Aquilaria sinensis have successfully employed X-ray diffraction experiments for structural elucidation mdpi.com.

Table 1: Spectroscopic Techniques Used in Structural Elucidation

| Technique | Information Provided | Application in this compound Elucidation (General) |

| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, functional groups, relative stereochemistry | Deducing the spirodecene skeleton and positions of substituents. |

| HRMS | Accurate molecular weight, elemental composition | Confirmation of the molecular formula C₁₅H₂₄O₂. |

| IR Spectroscopy | Presence of functional groups (e.g., -OH, -CHO) | Identifying characteristic vibrations of hydroxyl and aldehyde groups. |

| X-ray Crystallography | Precise 3D atomic arrangement, absolute configuration | Confirmation of structure and determination of stereochemistry (if crystallized). |

Table 2: this compound Chemical Properties

Biosynthetic Pathways and Regulation of Baimuxinal

Overview of Sesquiterpene Biosynthesis in Aquilaria Species

Sesquiterpenes are C15 isoprenoid compounds derived from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). bioremake.comias.ac.in These precursors are synthesized through two distinct metabolic routes in plants: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. bioremake.commdpi.comias.ac.innih.govnih.gov While both pathways contribute to the pool of IPP and DMAPP, the MVA pathway is generally considered the primary source for sesquiterpene biosynthesis in the cytoplasm of plants. bioremake.comias.ac.innih.govmdpi.com The MEP pathway, located in plastids, typically provides precursors for other classes of terpenes like monoterpenes and diterpenes, although crosstalk between the two pathways can occur. bioremake.comias.ac.innih.govwikipedia.org

The MVA pathway, localized in the cytoplasm, initiates with the condensation of acetyl-CoA molecules. bioremake.commdpi.com A series of enzymatic steps then leads to the formation of IPP and DMAPP. Key enzymes in the MVA pathway involved in sesquiterpene biosynthesis in Aquilaria include acetoacetyl-CoA thiolase (ATOT), hydroxymethylglutaryl-CoA synthase (HMGS), hydroxymethylglutaryl-CoA reductase (HMGR), mevalonate (B85504) kinase (MK), phosphomevalonate kinase (PMK), and mevalonate-diphosphate decarboxylase (MPD). plos.org HMGR is often considered a rate-limiting enzyme in this pathway. mdpi.com Studies in Aquilaria sinensis have shown that enzymes in the MVA pathway are significantly upregulated in response to stress, indicating its major role in sesquiterpene production during agarwood formation. mdpi.comasm.org Conversely, some studies on bark regeneration in Aquilaria sinensis have observed a decrease in the expression of MVA pathway genes over time, while MEP pathway genes increased, suggesting potential shifts in precursor supply depending on the specific stress and developmental stage. maxapress.com

Farnesyl pyrophosphate (FPP) is the direct precursor for sesquiterpenes. mdpi.comnih.govwikipedia.org It is synthesized from IPP and DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate (B83284) synthase (FPS). plos.orgwikipedia.org FPPS catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. bioremake.com FPPS genes have been identified and studied in Aquilaria species. nih.govplos.org

Sesquiterpene synthases (TPSs) are a diverse group of enzymes that catalyze the cyclization and rearrangement of FPP to produce the vast array of sesquiterpenes found in plants, including Baimuxinal. bioremake.comnih.gov While many sesquiterpenes have been identified in agarwood, the specific TPS enzymes responsible for the formation of individual compounds like this compound are still being investigated. bioremake.com Several TPS genes involved in agarwood formation have been reported in Aquilaria, and some have been shown to convert FPP into various sesquiterpenes such as δ-guaiene, α-guaiene, α-humulene, β-farnesene, nerolidol, γ-eudesmol, and hinesol. bioremake.comnih.govoup.com The expression levels of TPS genes are often significantly increased in response to stress, correlating with sesquiterpene accumulation. mdpi.comnih.gov

Here is a summary of the pathways and key enzymes:

| Pathway | Location | Precursors | Key Enzymes | End Product for Sesquiterpenes |

| Mevalonic Acid (MVA) | Cytosol | Acetyl-CoA | ATOT, HMGS, HMGR, MK, PMK, MPD, IDI | IPP and DMAPP |

| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | DXS, DXR, and other enzymes converting MEP to IPP and DMAPP | IPP and DMAPP |

| Downstream Sesquiterpene Synthesis | Cytosol | IPP, DMAPP | FPPS (forms FPP), Sesquiterpene Synthases (TPSs) (convert FPP to sesquiterpenes) | Sesquiterpenes (e.g., this compound) |

Molecular Mechanisms Driving this compound Accumulation in Response to Biotic and Abiotic Stress

The formation and accumulation of this compound and other sesquiterpenes in Aquilaria are defense responses triggered by biotic and abiotic stresses, such as mechanical wounding, fungal infection, or chemical induction. bioremake.commdpi.commaxapress.com These stresses activate complex signal transduction pathways that lead to the induction of genes involved in sesquiterpene biosynthesis. bioremake.commdpi.com

Phytohormones play crucial roles in mediating plant responses to stress and regulating secondary metabolite production. Jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA), are well-known elicitors of sesquiterpene biosynthesis in Aquilaria. bioremake.commdpi.comoup.com JA signaling pathways are activated by wounding and other stresses, leading to the upregulation of genes encoding enzymes in the MVA pathway and sesquiterpene synthases. bioremake.commdpi.comnih.gov For instance, the transcription factor AsMYC2, a basic helix-loop-helix TF, has been shown to activate the expression of the sesquiterpene synthase gene ASS1 through the jasmonic acid signaling pathway in wounded Aquilaria sinensis. nih.gov

Salicylic (B10762653) acid (SA) is another phytohormone involved in plant defense responses, often associated with systemic acquired resistance. bioremake.commdpi.com While JA signaling is typically linked to responses against herbivores and necrotrophic pathogens, SA signaling is more commonly associated with responses to biotrophic pathogens. bioremake.com Studies suggest that SA can also influence sesquiterpene biosynthesis in Aquilaria, although the interaction between JA and SA pathways in regulating this compound accumulation is complex and can be antagonistic or synergistic depending on the specific stress and Aquilaria species. bioremake.commdpi.com

Ethylene (B1197577) (ET) is a gaseous phytohormone that also plays a role in stress responses and the regulation of secondary metabolism. bioremake.com Ethylene signaling pathways can interact with JA and SA pathways, forming a complex network that fine-tunes the plant's defense response. bioremake.com While the direct role of ethylene in this compound accumulation is less extensively documented compared to JA, it is likely involved in the broader stress-induced signaling cascade that leads to agarwood formation. bioremake.com

Biotic and abiotic stresses often induce oxidative stress in plants, characterized by the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). bioremake.com ROS can act as signaling molecules, triggering defense responses, including the biosynthesis of secondary metabolites. bioremake.com Mechanical wounding and MeJA treatment have been shown to trigger H2O2 production in Aquilaria, which in turn can induce programmed cell death and increase sesquiterpene synthesis. bioremake.com

Signal transduction pathways involving calcium ions (Ca2+) and mitogen-activated protein kinases (MAPKs) are also implicated in the stress-induced regulation of sesquiterpene biosynthesis in Aquilaria. bioremake.com These cascades can phosphorylate downstream transcription factors, such as MYB and WRKY proteins, which then bind to the promoters of genes encoding enzymes in the sesquiterpene biosynthetic pathway, thereby regulating their expression and influencing this compound accumulation. bioremake.commdpi.commdpi.com

Here is a summary of the molecular mechanisms:

| Stress Type | Key Signaling Molecules/Pathways | Effect on this compound Accumulation |

| Biotic and Abiotic | Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) Signaling | Induces sesquiterpene biosynthesis |

| Salicylic Acid (SA) Signaling | Influences sesquiterpene biosynthesis (complex interactions with JA) | |

| Ethylene (ET) Signaling | Involved in stress response network | |

| Oxidative Stress (e.g., H2O2) | Acts as signaling molecule, induces sesquiterpene synthesis | |

| Ca2+ Signaling, MAPK Signaling Pathways | Regulate gene expression of biosynthetic enzymes | |

| Transcription Factors (e.g., MYB, WRKY, MYC2, ERF) | Bind to gene promoters, control enzyme synthesis |

Genetic Regulation: Analysis of Gene Expression and Transcription Factors (e.g., MYB, MYC, WRKY)

Transcription factors (TFs) play a crucial role in regulating gene expression in response to stress, thereby influencing secondary metabolite biosynthesis in plants, including Aquilaria species frontiersin.orgscielo.br. MYB, MYC, and WRKY are among the TF families that have been implicated in the regulation of terpene biosynthesis genes in the MVA and MEP pathways, as well as downstream terpene synthase genes (TPs) frontiersin.orgmdpi.com. These transcription factors can bind to cis-elements on the promoters of target genes, activating their expression frontiersin.orgmdpi.com.

Studies in Aquilaria have shown that signaling molecules triggered by stress can activate transcription factors such as MYB, MYC, and WRKY frontiersin.orgscribd.com. These TFs then play a role in the transcriptional control of genes involved in sesquiterpene biosynthesis frontiersin.org. For example, the mitogen-activated protein kinase (MAPK) signaling pathway, proposed as a wound-induced signaling mechanism for agarwood formation, may phosphorylate downstream TFs like MYB or WRKY, leading to the expression of sesquiterpene synthase genes (ASSs) frontiersin.org.

While the involvement of MYB, MYC, and WRKY transcription factors in regulating sesquiterpene biosynthesis in Aquilaria is supported by research, the specific roles and mechanisms of individual TFs in the biosynthesis of this compound require further detailed investigation.

Interplay with 2-(2-Phenylethyl)chromone (B1200894) Biosynthesis within Aquilaria

Sesquiterpenes and 2-(2-phenylethyl)chromone (PEC) derivatives are the two main classes of characteristic components in agarwood frontiersin.orgmdpi.com. Both are secondary metabolites accumulated in response to stress in Aquilaria species bioremake.comnih.gov. While the biosynthesis of sesquiterpenes originates from the MVA and MEP pathways, the biosynthesis of PECs involves different enzymatic steps, including type III polyketide synthase and cyclases for the chromone (B188151) backbone formation, followed by modifications involving enzymes like hydroxylases and O-methyltransferases mdpi.com.

Although both classes of compounds are induced by stress and contribute to agarwood formation, research suggests that their biosynthetic pathways and regulatory mechanisms may have distinct aspects and potential interplay. For instance, studies using salicylic acid (SA) and methyl jasmonate (MJ) as elicitors in Aquilaria sinensis callus cultures demonstrated that both stimulated sesquiterpenoid biosynthesis, but they did not directly induce the production of chromones mdpi.com. This suggests potential differences in the signaling pathways or regulatory networks governing the biosynthesis of these two major agarwood constituent classes mdpi.com.

Transcriptome and metabolome analyses have been employed to investigate the complex metabolic changes occurring during agarwood formation mdpi.commdpi.com. Comparative analysis of different tissue sites and under various induction methods has revealed that while sesquiterpenoids often show increased levels upon induction, the patterns for chromones can differ mdpi.commdpi.com. For example, one study observed that chromones displayed lower expression levels in non-resin parts compared to other sections mdpi.com. Another study on "Qi-Nan" agarwood clones showed that with the prolongation of induction time, the content of sesquiterpenes increased, while the content of PECs decreased, indicating a potential inverse relationship in their accumulation under certain induction conditions mdpi.com.

Emerging evidence suggests that transcription factors are central regulatory nodes in PEC biosynthesis, similar to their role in sesquiterpene production mdpi.com. Conserved TF families like MYB, bZIP, and WRKY are considered architects of plant secondary metabolism mdpi.commdpi.com. In Aquilaria, some MYB transcription factors have been shown to have repressive effects on genes involved in PEC biosynthesis, suggesting a complex regulatory balance that might prevent metabolic overflow mdpi.com. This highlights the intricate regulatory network that governs the production of both sesquiterpenes and PECs within Aquilaria.

The interplay between the biosynthesis of this compound (a sesquiterpene) and PECs within Aquilaria is a subject of ongoing research. While stress induction is a common trigger, the specific signaling cascades, enzymatic steps, and transcriptional regulation governing each pathway, and how they might be coordinated or compete, are areas requiring further elucidation through integrated omics approaches and functional studies frontiersin.orgmdpi.com.

Data Tables

However, we can represent the general relationship between stress induction, transcription factors, and the biosynthesis of these compound classes as described in the text.

| Factor | Effect on Sesquiterpene Biosynthesis | Effect on PEC Biosynthesis | Relevant Transcription Factors |

| Stress (Wounding, Fungi) | Induction/Increase | Induction/Accumulation | MYB, MYC, WRKY, bZIP |

| MeJA Treatment | Stimulation/Increase | Not directly induced | MYB, MYC, WRKY |

| Prolonged Induction Time (Qi-Nan) | Increase | Decrease | MYB, bZIP (putative) |

Preclinical Biological Activity and Mechanistic Investigations of Baimuxinal

Antioxidant Potential and Free Radical Scavenging Properties (In Vitro and In Silico Approaches)

The antioxidant potential of compounds can be evaluated using in vitro assays that measure their ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or their ferric-reducing antioxidant power (FRAP). biorxiv.orgnih.gov In silico methods, such as molecular docking, can complement these studies by predicting the interactions of compounds with enzymes involved in oxidative processes, like NADPH oxidase or xanthine (B1682287) oxidoreductase. nih.govnih.gov

While specific detailed studies focusing solely on the in vitro and in silico antioxidant properties of isolated baimuxinal were not extensively found in the immediate search results, research on essential oils containing this compound, such as agarwood essential oil from Gyrinops species, has indicated antioxidant activities. One study reported that agarwood essential oil containing this compound showed notable antioxidant activities. japsonline.com This suggests that this compound, potentially in concert with other compounds present in the oil, may contribute to this effect. Further dedicated in vitro and in silico investigations are needed to elucidate the specific contribution and mechanisms of this compound to antioxidant activity.

Neuropharmacological and Neuroprotective Activity in Preclinical Models

Neuroprotective effects of natural substances are increasingly being investigated in preclinical models due to the rising prevalence of neurodegenerative diseases. mdpi.comnih.gov These studies often employ in vitro cell models, such as PC12 cells, and in vivo animal models, including rodents, to assess the ability of compounds to counteract neurotoxicity, inflammation, and apoptosis. mdpi.comnih.govfrontiersin.orgnih.govscielo.br Mechanisms explored include the modulation of signaling pathways like NF-κB, MAPK, and the Nrf2/ARE system, as well as the inhibition of neuroinflammatory processes and the prevention of amyloid-beta aggregation in models of Alzheimer's disease. mdpi.comnih.govscielo.br

Research on Aquilaria sinensis, the source of this compound, has reported neuroprotective activities of its extracts and isolated compounds. mdpi.com One study mentioned that Hainan agarwood, derived from Aquilaria sinensis, demonstrates diverse pharmacological activities, including neuroprotective properties. mdpi.com While this suggests the potential for this compound to possess such activity, the specific neuropharmacological and neuroprotective effects of isolated this compound have not been detailed in the provided search results. Studies on other compounds from Aquilaria sinensis, such as certain chromone-sesquiterpene hybrids, have shown enhanced cell viability in neuroprotective assays. mdpi.com Further research is required to specifically evaluate and characterize the neuroprotective activity of this compound in relevant preclinical models and to investigate its underlying mechanisms.

Exploratory Anticancer Activity in Preclinical Cellular Models

Preclinical evaluation of potential anticancer agents commonly involves testing their activity against various cancer cell lines (in vitro) and in animal models, such as xenografts, which aim to mimic the complexity of human tumors. nih.govuin-alauddin.ac.idnih.gov These studies assess the compounds' ability to inhibit cancer cell growth, induce apoptosis, and affect tumor volume. nih.govuin-alauddin.ac.idbiospace.com

Exploratory studies on agarwood essential oil containing this compound have indicated potential anticancer properties. One study reported that agarwood essential oil from Gyrinops species showed anticancer properties against MCF-7 breast cancer cells in in vitro assays. japsonline.com At a concentration of 0.1 mg/mL, the cytotoxicity against MCF-7 cells ranged from 0.8% to 15.1% across different samples of the essential oil. japsonline.com It was noted that the cytotoxicity of the essential oils was lower compared to the positive control. japsonline.com This suggests a weak cytotoxic effect at the tested concentration. While this compound is a component of this essential oil, this study does not isolate the effect of this compound itself. Research on other compounds isolated from Aquilaria sinensis has also explored cytotoxic activity against various human cancer cell lines, with some compounds showing weak activity. researchgate.net Dedicated studies focusing on the in vitro anticancer activity of isolated this compound against a panel of cancer cell lines are needed to determine its specific cytotoxic potential and mechanisms of action.

Analytical Methodologies for Detection and Quantification of Baimuxinal

Chromatographic Techniques for Baimuxinal Profiling and Analysis

Chromatography plays a vital role in separating this compound from other compounds present in a sample matrix, allowing for its subsequent detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Identification and Quantification

GC-MS is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry. In GC-MS, the sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for identification.

GC-MS has been successfully applied in the characterization of agarwood, where this compound is identified as a key chemical marker. researcher.lifetandfonline.com Studies have utilized GC-MS to monitor the chemical profile during agarwood formation, identifying this compound among other sesquiterpenes and aromatic compounds. mdpi.comsemanticscholar.org The identification of compounds in GC-MS is often achieved by matching their mass spectra with established databases like NIST and WILEY. mdpi.commdpi.com

For quantitative analysis using GC-MS, the area under the peak corresponding to this compound in the total ion chromatogram (TIC) or selected ion monitoring (SIM) mode is typically used. The concentration is then determined by comparing the peak area to a calibration curve generated using known concentrations of a this compound standard or by using an internal standard. nih.govyoutube.com The apparent abundance from GC-MS fingerprints has been used to distinguish agarwood formed by different processes, indicating the utility of this method for comparative quantitative analysis. researcher.lifetandfonline.com

An example of GC-MS conditions used for analyzing agarwood constituents, including this compound, involves a GC-Q-TOF-MS system equipped with a HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). The oven temperature program might start at 120 °C, ramp up to 240 °C at a specific rate, and hold. Helium is commonly used as the carrier gas. Electron impact ionization (EI) at 70 eV is typical, with mass spectra analyzed in scan mode over a defined mass range. Compound identification relies on matching fragmentation patterns with mass spectral libraries, often requiring a similarity index greater than 80%, and can be supported by retention index calculations using alkane standards. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

HPLC is another crucial chromatographic technique for this compound analysis, particularly useful for compounds that are less volatile or thermally labile, although this compound is often analyzed by GC due to its volatility. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various stationary phases (e.g., C18, πNAP) and mobile phase compositions (mixtures of water with organic solvents like methanol (B129727) or acetonitrile) can be employed to achieve optimal separation. mdpi.comresearchgate.net

HPLC coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS) is used for both qualitative and quantitative analysis of compounds in complex mixtures. mdpi.comresearchgate.net For this compound analysis, HPLC-UV or UPLC-MS methods have been applied in studies investigating agarwood composition. mdpi.comsemanticscholar.orgresearchgate.net The purity of isolated reference compounds, including those from agarwood, has been determined using HPLC-UV analysis. mdpi.comsemanticscholar.org

Quantitative analysis of compounds using HPLC typically involves measuring the peak area or height in the chromatogram and comparing it to a calibration curve generated from standards. researchgate.net While the search results specifically mention HPLC for the analysis of other agarwood constituents like 2-(2-phenylethyl)chromones, the principles apply to this compound if suitable chromatographic conditions are developed. researchgate.net Method validation for HPLC includes assessing parameters like linearity, precision, and recovery. researchgate.net

Advanced Spectrometric Methods in this compound Characterization

Beyond standard GC-MS and HPLC-MS, advanced spectrometric methods contribute to the comprehensive characterization of this compound. Mass spectrometry, particularly high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), provides detailed information about the molecular weight and fragmentation patterns of this compound, aiding in its unequivocal identification and structural elucidation. nih.govplos.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of this compound. Techniques like 1D (¹H and ¹³C NMR) and 2D NMR (COSY, HMBC, HSQC) provide detailed information about the connectivity of atoms and functional groups within the molecule. mdpi.comnih.gov While not specifically detailed for this compound in the provided search results, NMR is a standard method for characterizing isolated organic compounds and would be essential for confirming the structure of this compound.

Other advanced techniques mentioned in the context of agarwood analysis, which could potentially be applied to this compound, include Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Laser Ablation-assisted DART-MS, used for rapid screening and identification of characteristic components. akcongress.com

Quantitative Analysis Strategies for this compound in Complex Biological and Plant Matrices

Quantifying this compound in complex matrices such as plant tissues (e.g., agarwood) or potentially biological samples requires specific strategies to overcome matrix effects and ensure accuracy. Sample preparation is a critical initial step, often involving extraction techniques to isolate this compound from the matrix. mdpi.comsemanticscholar.orgnih.gov The choice of extraction method can significantly impact the recovery and purity of the analyte.

Quantitative analysis in these matrices commonly utilizes hyphenated techniques like GC-MS or HPLC-MS due to their sensitivity and specificity. researchgate.netnih.govresearchgate.net Matrix effects, which can lead to ion suppression or enhancement in MS-based methods, are a significant challenge in complex samples. plos.orguab.edu Strategies to mitigate matrix effects include optimizing sample preparation, using matrix-matched standards, or employing stable isotope dilution methods. plos.orguab.edu

For quantitative analysis in plant matrices like agarwood, methods involve extracting compounds from the wood samples followed by chromatographic separation and detection. mdpi.comsemanticscholar.orgmdpi.com The concentration of this compound is then determined relative to standards or internal standards. nih.gov

While the provided search results focus primarily on plant matrices (agarwood), quantitative analysis in biological samples would follow similar principles, requiring appropriate extraction techniques for biological fluids or tissues and the use of highly sensitive and specific methods like LC-MS/MS. researchgate.netuab.eduricardinis.ptlongdom.orgnih.gov

Method Validation for Reproducibility and Accuracy in Research Settings

Analytical method validation is a crucial process to ensure that a method is reliable, accurate, and reproducible for its intended purpose. elementlabsolutions.comadryan.comlabmanager.com For the quantitative analysis of this compound, method validation involves evaluating several key parameters.

Typical validation parameters include:

Specificity (or Selectivity): The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix. elementlabsolutions.comadryan.comlabmanager.com

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. elementlabsolutions.comadryan.comlabmanager.comwisdomlib.org

Accuracy: The closeness of agreement between the measured value and the true value. This is often assessed through recovery studies by spiking known amounts of analyte into the matrix. elementlabsolutions.comadryan.comlabmanager.comwisdomlib.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision can be evaluated at different levels, such as repeatability (same conditions) and intermediate precision (different conditions, analysts, or days). elementlabsolutions.comadryan.comlabmanager.comwisdomlib.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) by the method. adryan.comwisdomlib.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comadryan.comlabmanager.com

Method validation ensures that the analytical procedure is fit for its intended purpose, whether it is for qualitative identification or quantitative determination of this compound in various research applications. adryan.comlabmanager.com Studies reporting analytical methods for agarwood constituents, including this compound, often include validation data demonstrating satisfactory linearity, precision, and recovery. researchgate.net

Here is a table summarizing some potential analytical parameters based on the search results, although specific this compound validation data was not extensively detailed:

| Analytical Technique | Parameter | Typical Evaluation Method | Relevance to this compound Analysis |

| GC-MS | Identification | Mass spectral matching (NIST, WILEY libraries) mdpi.commdpi.com | Confirmation of this compound presence in samples. |

| GC-MS / HPLC | Quantification | Peak area/height comparison to calibration curve nih.govresearchgate.net | Determination of this compound concentration. |

| HPLC | Purity | HPLC-UV analysis mdpi.comsemanticscholar.org | Assessing the purity of isolated this compound standards. |

| GC-MS / HPLC-MS | Specificity | Analysis of samples with potential interferences elementlabsolutions.comadryan.com | Ensuring this compound is uniquely detected in complex matrices. |

| GC-MS / HPLC | Linearity/Range | Analysis of standards at different concentrations elementlabsolutions.comwisdomlib.org | Defining the working concentration range for quantification. |

| GC-MS / HPLC | Accuracy | Recovery studies with spiked samples elementlabsolutions.comadryan.comwisdomlib.org | Assessing how close measured values are to true concentrations. |

| GC-MS / HPLC | Precision | Replicate analyses of samples elementlabsolutions.comadryan.comwisdomlib.org | Evaluating the reproducibility of the results. |

| GC-MS / HPLC | LOD/LOQ | Analysis of low-concentration samples adryan.comwisdomlib.org | Determining the detection and quantification limits of the method. |

| GC-MS / HPLC | Robustness | Introducing small variations in method parameters elementlabsolutions.comlabmanager.com | Assessing the method's reliability under minor changes. |

| LC-MS/MS | Matrix Effects | Evaluation of ion suppression/enhancement plos.orguab.edu | Addressing interference from the sample matrix in MS detection. |

This table provides a general overview of validation parameters relevant to the analytical techniques used for compounds like this compound. Specific values for this compound would be determined during method development and validation studies.

Structural Analogs, Derivatives, and Structure Activity Relationship Sar of Baimuxinal Type Compounds

Identification and Characterization of Baimuxinal Analogs and Related Sesquiterpenoids

This compound is part of a diverse family of sesquiterpenoids isolated from Aquilaria sinensis, commonly known as agarwood. These compounds share a common fifteen-carbon backbone, but exhibit a wide range of structural diversity, giving rise to numerous analogs. The characterization of these analogs is crucial for understanding the chemical profile of agarwood and for identifying novel compounds with potential applications.

One of the most closely related analogs of this compound is Baimuxinic acid . researchgate.net Structurally, Baimuxinic acid differs from this compound by the oxidation of the aldehyde group to a carboxylic acid. This modification highlights a common metabolic pathway in the plant, where enzymatic oxidation can lead to a variety of related compounds.

Further research into the chemical constituents of Aquilaria sinensis has led to the isolation of a variety of other sesquiterpenoids that can be considered structural analogs of this compound. These are often categorized based on their skeletal frameworks, which include eudesmane, bisabolane, agarofuran, eremophilane, and guaiane (B1240927) types.

A notable study on the agarwood of Aquilaria sinensis resulted in the isolation of five new eudesmane-type sesquiterpenoids, named aquisinenoids F–J. beilstein-journals.orgnih.gov These compounds, along with other known sesquiterpenoids, contribute to the rich chemical diversity of this plant species. The identification of these analogs is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which allow for the detailed elucidation of their chemical structures. beilstein-journals.org

The table below provides a summary of some of the sesquiterpenoid analogs and related compounds isolated from Aquilaria sinensis.

| Compound Name | Sesquiterpenoid Type | Source | Key Structural Features |

| This compound | Eudesmane | Aquilaria sinensis | Contains an aldehyde functional group. |

| Baimuxinic acid | Eudesmane | Aquilaria sinensis | Carboxylic acid analog of this compound. researchgate.net |

| Aquisinenoid F | Eudesmane | Aquilaria sinensis | A recently identified eudesmane-type sesquiterpenoid. beilstein-journals.org |

| Aquisinenoid G | Eudesmane | Aquilaria sinensis | A recently identified eudesmane-type sesquiterpenoid. beilstein-journals.org |

| Aquisinenoid H | Eudesmane | Aquilaria sinensis | A recently identified eudesmane-type sesquiterpenoid. beilstein-journals.org |

| Aquisinenoid I | Eudesmane | Aquilaria sinensis | A recently identified eudesmane-type sesquiterpenoid. beilstein-journals.org |

| Aquisinenoid J | Eudesmane | Aquilaria sinensis | A recently identified eudesmane-type sesquiterpenoid. beilstein-journals.org |

Dimeric Derivatives and Hybrid Structures Incorporating this compound Moieties

Beyond simple monomeric sesquiterpenoids, the chemical landscape of Aquilaria sinensis also includes more complex dimeric derivatives and hybrid structures. These molecules are formed through the chemical linkage of two or more smaller molecules, often resulting in novel structures with unique properties.

Research has highlighted the existence of structurally intriguing and biologically active sesquiterpene dimers in agarwood. beilstein-journals.org These dimers can be formed through various chemical reactions, leading to a diverse array of complex molecules. While the direct dimerization of this compound has not been explicitly reported, the presence of other sesquiterpene dimers in Aquilaria sinensis suggests that such structures are a feature of this plant's chemistry.

In addition to sesquiterpene dimers, hybrid structures incorporating sesquiterpenoid moieties have also been identified. A significant class of these are the 2-(2-phenylethyl)chromone-sesquiterpene hybrids . These molecules consist of a chromone (B188151) unit linked to a sesquiterpene, creating a larger, more complex structure. The formation of these hybrids further illustrates the intricate biosynthetic pathways at play in Aquilaria sinensis.

Mechanistic Insights from Structure-Activity Relationship Studies (SAR) with Synthesized or Isolated Analogs

Structure-activity relationship (SAR) studies are a critical tool in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. For this compound-type compounds, SAR studies have provided valuable insights into the functional importance of specific chemical groups.

A key finding from the analysis of eudesmane-type sesquiterpenes from Aquilaria sinensis is the significant role of the aldehyde group in determining the biological activity of these molecules. beilstein-journals.org Comparative studies of various analogs have revealed that eudesmane-type sesquiterpenes possessing an aldehyde group tend to be more active. beilstein-journals.org

Conversely, the presence of primary alcohol or carboxylic acid functional groups appears to suppress or diminish the biological activity of these compounds. beilstein-journals.org This suggests that the electrophilic nature of the aldehyde group may be crucial for the interaction of these molecules with their biological targets. The conversion of the aldehyde in this compound to a carboxylic acid in Baimuxinic acid, for instance, would be expected to lead to a significant change in biological activity based on this SAR understanding.

These findings provide a foundational framework for the future design and synthesis of novel this compound analogs with potentially enhanced or modified biological activities. By strategically modifying the functional groups on the sesquiterpenoid scaffold, it may be possible to develop new compounds with tailored properties.

Future Directions in Baimuxinal Research

Advanced Elucidation of Baimuxinal Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of sesquiterpenoids in plants originates from the assembly of isoprene units via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to form farnesyl pyrophosphate (FPP). neliti.comkneopen.com In Aquilaria sinensis, studies have indicated that the MEP pathway (also known as the DXP pathway) is particularly crucial for sesquiterpene synthesis during agarwood formation. maxapress.commaxapress.com The immense structural diversity of these compounds arises from the activity of terpene synthases (TPSs) and subsequent modifications by enzymes like cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net

Future research must focus on identifying the specific enzymes responsible for converting the linear FPP precursor into the characteristic spiro[4.5]decane skeleton of this compound. This will involve a multi-step approach combining transcriptomics, gene silencing, and heterologous expression. Transcriptome analysis of A. sinensis under stress conditions that induce agarwood formation can reveal candidate TPS and CYP genes that are upregulated. researchgate.net Subsequent functional characterization of these candidate enzymes, for instance, by expressing them in microbial hosts like Escherichia coli or yeast, will be necessary to confirm their precise role in the this compound pathway.

Understanding the genetic regulation of this pathway is equally important. Identifying the transcription factors that control the expression of this compound-specific biosynthetic genes will be key to developing strategies for enhancing its production, either in the plant itself or in engineered microbial systems.

| Hypothetical Enzyme/Gene | Proposed Function in this compound Biosynthesis | Research Approach |

| AsTPS-Baim | This compound Synthase | Identification from A. sinensis transcriptome; Heterologous expression to confirm cyclization of FPP to the spiro-sesquiterpene core. |

| AsCYP71-Bx1 | Cytochrome P450 Hydroxylase | Co-expression with AsTPS-Baim to test for specific hydroxylations on the this compound scaffold. |

| AsADOR-Bx | Alcohol Dehydrogenase/Oxidoreductase | Functional assays to confirm the formation of the aldehyde group in this compound. |

| AsWRKY/bHLH-Reg | Transcription Factors | Gene silencing (RNAi) in A. sinensis to observe effects on this compound accumulation; Yeast one-hybrid assays to identify DNA binding sites. |

Comprehensive Preclinical Mechanistic Pharmacology Studies to Delineate Specific Targets

While various sesquiterpenoids isolated from agarwood have demonstrated promising biological activities, including anti-inflammatory and anti-cancer effects, the pharmacological profile of this compound remains completely uncharacterized. mdpi.comnih.govnih.gov A systematic investigation into its bioactivity is a critical next step. Initial efforts should involve broad-spectrum screening to identify potential therapeutic areas. Based on the activities of related compounds from Aquilaria species, initial studies could focus on anti-inflammatory and cytotoxic properties. mdpi.comnih.gov

Once a primary bioactivity is confirmed, comprehensive mechanistic studies will be required to delineate the specific molecular targets and pathways through which this compound exerts its effects. For example, if anti-inflammatory activity is observed, studies should investigate its impact on key signaling pathways such as NF-κB and MAPK. nih.gov Target deconvolution studies, using techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA), could then be employed to identify direct protein binding partners. This knowledge is fundamental for any future drug development efforts.

| Study Phase | Objective | Example Assays and Models | Potential Outcomes |

| Phase 1: Bioactivity Screening | Identify the primary pharmacological effects of this compound. | Cell viability assays (e.g., MTT) on a panel of cancer cell lines; Nitric oxide (NO) production assays in LPS-stimulated macrophages. | Determination of cytotoxic or anti-inflammatory potential (e.g., IC50 values). |

| Phase 2: Mechanism of Action | Elucidate the cellular pathways modulated by this compound. | Western blot analysis for key signaling proteins (e.g., p-NF-κB, p-ERK); Cytokine profiling (e.g., ELISA for TNF-α, IL-6). | Identification of modulated signaling cascades. |

| Phase 3: Target Identification | Delineate the specific molecular target(s) of this compound. | Affinity purification-mass spectrometry; Cellular Thermal Shift Assay (CETSA); Kinase profiling assays. | Identification of direct binding proteins or inhibited enzymes. |

Development of Novel Analytical Approaches for In Situ Monitoring and High-Throughput Screening

Current analytical methods for sesquiterpenes in agarwood predominantly rely on extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS). analis.com.myikm.org.mymdpi.com While effective for quantification, this approach does not provide spatial information about where the compound is biosynthesized and accumulated within the plant tissue. Future research should aim to develop novel analytical methods for in situ monitoring of this compound. Techniques such as Mass Spectrometry Imaging (MSI) could be adapted to visualize the precise localization of this compound and its precursors in A. sinensis wood sections, providing invaluable insights into the biology of agarwood formation.

Furthermore, the establishment of a reliable supply of purified this compound will enable the development of high-throughput screening (HTS) assays. Miniaturized biochemical or cell-based assays in 96- or 384-well plate formats can be used to rapidly screen this compound against large libraries of biological targets (e.g., kinases, receptors) or in various disease models. This would dramatically accelerate the discovery of its biological functions and potential therapeutic applications.

| Analytical Technique | Application to this compound Research | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of this compound in extracts. | High sensitivity and resolution for volatile compounds; Established method for agarwood analysis. | Requires extraction (destructive); No spatial information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of this compound and its potential non-volatile derivatives or metabolites. | Suitable for a wider range of polarities and molecular weights. | May require derivatization for some compounds. |

| Mass Spectrometry Imaging (MSI) | In situ monitoring of this compound localization within plant tissue. | Provides spatial distribution of the molecule without extraction. | Technically complex; Lower resolution than microscopy. |

| High-Throughput Screening (HTS) Assays | Rapid screening for bioactivity against diverse targets. | Massively parallel testing; Accelerates discovery of pharmacological function. | Requires a purified supply of this compound; Prone to artifacts. |

Chemoenzymatic and Total Synthesis of this compound and its Bioactive Analogs

A sustainable and scalable supply of this compound is essential for comprehensive pharmacological evaluation. Relying on extraction from the endangered Aquilaria tree is not viable long-term. Therefore, the development of a robust total synthesis is a high-priority research direction. The spiro[4.5]decane core of this compound is a common motif in sesquiterpenoid natural products, and several synthetic strategies have been developed for related compounds, often involving key steps like intramolecular aldol or Michael addition reactions to construct the spirocyclic junction. semanticscholar.orgrsc.org These established methods provide a strong foundation for designing a synthetic route to this compound.

Beyond total synthesis, chemoenzymatic approaches offer a powerful strategy for producing this compound and its analogs. nih.govrsc.org This could involve using a synthetically accessible, simple precursor that is then converted into the complex, chiral spirocyclic core by an engineered terpene synthase. Alternatively, enzymes could be used for "late-stage" modifications of a synthetic intermediate, enabling highly selective reactions that are difficult to achieve with traditional chemistry. This approach not only provides access to the natural product but also facilitates the creation of a library of bioactive analogs with modified properties for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Methodologies | Primary Goal |

| Total Synthesis | Multi-step organic synthesis (e.g., tandem Michael-aldol cyclization, strategic C-H functionalization). | Provide a reliable, scalable source of this compound for research; Confirm its absolute stereochemistry. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis with enzymatic transformations (e.g., using engineered terpene cyclases or P450s). | Improve efficiency and stereoselectivity; Enable greener synthesis pathways. |

| Analog Synthesis | Modification of a synthetic route or late-stage functionalization of the this compound scaffold. | Explore structure-activity relationships (SAR); Optimize potency, selectivity, or pharmacokinetic properties. |

Q & A

Q. Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 220–280 nm) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Include a calibration curve with ≥95% purity as the baseline .

- Stability Testing : Conduct accelerated stability studies under varied conditions (e.g., pH 1–10, 40°C/75% RH). Monitor degradation via NMR (¹H/¹³C) to identify breakdown products. Document protocols in alignment with Medicinal Chemistry Research guidelines to ensure reproducibility .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Q. Methodological Answer :

- Data Triangulation : Replicate experiments using standardized cell lines (e.g., ATCC-certified) and control for variables like passage number, culture medium, and incubation time. Compare results against published datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests).

- Mechanistic Interrogation : Perform kinase profiling or target engagement assays (e.g., SPR, ITC) to identify off-target effects or assay-specific artifacts. Cross-validate findings with in silico docking studies to assess binding affinity consistency .

- Ethical Reporting : Highlight discrepancies in the "Results and Discussion" section, referencing conflicting studies and proposing hypotheses (e.g., cell-specific metabolic activation) .

Advanced Question: What strategies optimize this compound’s synthetic yield while minimizing byproduct formation?

Q. Methodological Answer :

- Reaction Optimization : Employ design of experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use GC-MS to monitor intermediate formation and identify kinetic bottlenecks.

- Byproduct Mitigation : Introduce scavenger resins or gradient recrystallization to isolate impurities. For enantiomeric byproducts, evaluate chiral chromatography or asymmetric catalysis .

- Documentation : Provide detailed synthetic workflows in the "Experimental" section, including hazard notes for reactive intermediates (e.g., "Caution: exothermic reaction at >60°C") .

Basic Question: How can researchers design a robust in vivo study to evaluate this compound’s efficacy?

Q. Methodological Answer :

- Model Selection : Use genetically homogeneous animal models (e.g., C57BL/6 mice) to reduce variability. Define endpoints (e.g., tumor volume reduction, biomarker levels) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

- Dose Rationalization : Conduct pilot PK/PD studies to establish therapeutic index and dosing frequency. Include negative controls (vehicle-only) and reference standards (e.g., cisplatin for anticancer studies) .

Advanced Question: What analytical approaches validate this compound’s ecological impact in non-target organisms?

Q. Methodological Answer :

- Toxicity Screening : Perform acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, Danio rerio) following OECD guidelines. Measure LC50/EC50 values and bioaccumulation potential via LC-MS/MS.

- Metabolite Tracking : Use ¹⁴C-labeled this compound to trace degradation pathways in simulated ecosystems (e.g., soil microcosms). Pair with qPCR to assess gene expression changes in microbial communities .

Basic Question: What are the minimum reporting standards for this compound-related research to ensure reproducibility?

Q. Methodological Answer :

- Data Transparency : Report yields, spectral data (NMR, IR), and chromatograms (HPLC, GC) in supplementary files. Use IUPAC nomenclature and CAS registry numbers for all reagents .

- Experimental Replication : Follow the "Materials and Methods" guidelines from Beilstein Journal of Organic Chemistry, including instrument parameters (e.g., NMR frequency, column dimensions) and failure analyses .

Advanced Question: How should researchers address conflicting computational predictions versus experimental data for this compound’s binding mode?

Q. Methodological Answer :

- Model Refinement : Re-run docking simulations (e.g., AutoDock Vina) with cryo-EM or X-ray crystallography data of the target protein. Adjust force fields to account for solvation effects or protein flexibility.

- Experimental Validation : Use mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues. Compare results with SPR-based affinity measurements to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.